![molecular formula C10H11ClN2O3 B1619123 4-(4-Chloro-2-nitrophenyl)morpholine CAS No. 65976-60-5](/img/structure/B1619123.png)
4-(4-Chloro-2-nitrophenyl)morpholine
Overview
Description
4-(4-Chloro-2-nitrophenyl)morpholine is a unique chemical compound with the empirical formula C10H11ClN2O3 . It is a solid substance and its molecular weight is 242.66 .
Molecular Structure Analysis
The molecular structure of 4-(4-Chloro-2-nitrophenyl)morpholine consists of a morpholine ring attached to a 4-chloro-2-nitrophenyl group . The SMILES string representation of this compound isO=N+C1=C (C=CC (Cl)=C1)N2CCOCC2
. Physical And Chemical Properties Analysis
4-(4-Chloro-2-nitrophenyl)morpholine is a solid substance . Its molecular weight is 242.66 , and its empirical formula is C10H11ClN2O3 .Scientific Research Applications
Medicinal Chemistry
“4-(4-Chloro-2-nitrophenyl)morpholine” has been widely used as a precursor in medicinal chemistry . It’s involved in the synthesis of various types of drugs.
Antidiabetic Drugs: This compound has been used in the synthesis of antidiabetic drugs . These drugs are used to control blood sugar levels in patients with diabetes.
Antimigraine Drugs: It’s also used in the development of antimigraine drugs . These drugs are used to treat and prevent migraines, a type of headache characterized by severe pain and other symptoms.
Kinase Inhibitors
Kinase inhibitors are a type of drug that block certain proteins called kinases. “4-(4-Chloro-2-nitrophenyl)morpholine” has been used in the synthesis of these inhibitors .
Reverse Transcriptase Inhibitors
This compound has been used in the synthesis of reverse transcriptase inhibitors . These drugs are used to treat viral infections like HIV.
Antibiotics
“4-(4-Chloro-2-nitrophenyl)morpholine” has been used in the synthesis of antibiotics . These drugs are used to treat bacterial infections.
Antifungal Agents
This compound has been used in the synthesis of antifungal agents . These drugs are used to treat fungal infections.
Antimycobacterial Agents
“4-(4-Chloro-2-nitrophenyl)morpholine” has been used in the synthesis of antimycobacterial agents . These drugs are used to treat infections caused by mycobacteria, such as tuberculosis.
Dye Reduction Catalysts
In addition to its applications in medicinal chemistry, this compound has also been used in the catalytic reduction of dyes . This process is important in the textile industry and in environmental remediation efforts to remove dye pollutants from water.
Safety and Hazards
Future Directions
While specific future directions for 4-(4-Chloro-2-nitrophenyl)morpholine are not available, research in the field of continuous synthesis suggests potential scale-up techniques for similar compounds .
Relevant Papers There are several papers related to 4-(4-Chloro-2-nitrophenyl)morpholine and similar compounds . These papers could provide more detailed information about the properties and potential applications of this compound.
properties
IUPAC Name |
4-(4-chloro-2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISHWYSNGQNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334880 | |
Record name | 4-(4-Chloro-2-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Chloro-2-nitrophenyl)morpholine | |
CAS RN |
65976-60-5 | |
Record name | 4-(4-Chloro-2-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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